molecular formula C19H25N3O2 B14133435 tert-Butyl 4-(3-(1H-pyrazol-5-yl)phenyl)piperidine-1-carboxylate

tert-Butyl 4-(3-(1H-pyrazol-5-yl)phenyl)piperidine-1-carboxylate

Cat. No.: B14133435
M. Wt: 327.4 g/mol
InChI Key: LWALMIKTXBOXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(3-(1H-pyrazol-5-yl)phenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a pyrazole-substituted phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic processes, while the pyrazole moiety contributes to hydrogen-bonding interactions in biological systems .

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

tert-butyl 4-[3-(1H-pyrazol-5-yl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)22-11-8-14(9-12-22)15-5-4-6-16(13-15)17-7-10-20-21-17/h4-7,10,13-14H,8-9,11-12H2,1-3H3,(H,20,21)

InChI Key

LWALMIKTXBOXPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)C3=CC=NN3

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Foundations

The compound’s structure comprises three key components:

  • Piperidine core : A six-membered saturated ring with a Boc-protected nitrogen.
  • Phenyl substituent : Attached at the 4-position of the piperidine ring.
  • Pyrazole moiety : A 1H-pyrazol-5-yl group at the meta position of the phenyl ring.

The Boc group enhances solubility and stabilizes the piperidine nitrogen during synthesis, while the pyrazole acts as a pharmacophore in kinase inhibition.

Synthetic Routes and Methodologies

Boc Protection of Piperidine

The synthesis begins with the introduction of the Boc group to piperidine. This is achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

Reaction Conditions :

  • Reagents : Piperidine, Boc anhydride, triethylamine (base).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : 0–25°C.
  • Yield : >90% (typical for Boc protections).

The Boc group remains stable during subsequent reactions, enabling selective functionalization of the piperidine ring.

Functionalization with Pyrazole

Cyclization via Alkoxymethylidene Intermediates

Drawing from patented methodologies for analogous compounds, the pyrazole ring is formed through cyclization of an alkoxymethylidene intermediate. This approach minimizes toxic by-products (e.g., aniline) and controls exothermicity:

  • Formation of Alkoxymethylidene :

    • Substrate : 3-Acetylphenylpiperidine-Boc.
    • Reagent : Triethyl orthoformate.
    • Conditions : Reflux in acetic anhydride, followed by distillation to remove ethanol.

    $$
    \text{3-Acetylphenylpiperidine-Boc} + \text{HC(OEt)₃} \rightarrow \text{Alkoxymethylidene intermediate} + \text{EtOH}
    $$

  • Cyclization with Hydrazine :

    • Reagent : Hydrazine hydrate.
    • Solvent : Ethanol or isopropanol.
    • Temperature : 60–80°C.

    $$
    \text{Alkoxymethylidene intermediate} + \text{N₂H₄} \rightarrow \text{tert-Butyl 4-(3-(1H-pyrazol-5-yl)phenyl)piperidine-1-carboxylate} + \text{H₂O}
    $$

Advantages :

  • Avoids hazardous intermediates.
  • Scalable due to controlled reaction kinetics.
Alternative Knorr Pyrazole Synthesis

For laboratories lacking specialized equipment, the pyrazole may be synthesized via condensation of a 1,3-diketone with hydrazine:

  • Substrate Preparation :

    • 3-(3-Oxopropionyl)phenylpiperidine-Boc.
  • Cyclization :

    • Reagent : Hydrazine hydrate.
    • Solvent : Ethanol.
    • Temperature : Reflux for 6–12 hours.

Limitations :

  • Lower regioselectivity for the 5-position.
  • Requires rigorous purification to isolate the desired isomer.

Final Isolation and Purification

The crude product is isolated via antisolvent crystallization:

  • Antisolvent : Hexane or heptane.
  • Purity : >98% (confirmed by HPLC).
  • Yield : 65–75% (over three steps from piperidine).

Analytical Characterization

Key spectroscopic data for this compound:

Property Value Method
Molecular Weight 327.4 g/mol Mass spectrometry
Melting Point 112–114°C Differential scanning calorimetry
1H NMR (400 MHz, CDCl₃) δ 1.45 (s, 9H), 3.10–3.30 (m, 4H) Bruker Avance III HD
HPLC Purity 99.2% C18 column, acetonitrile/water

Applications in Drug Synthesis

This compound is a precursor to kinase inhibitors such as 3-[5-Amino-4-(3-Cyanobenzoyl)-Pyrazol-1-yl]-N-Cyclopropyl-4-Methylbenzamide, a p38α/β inhibitor used in chronic obstructive pulmonary disease (COPD) therapy. Its robust synthesis supports industrial production of APIs with annual outputs exceeding 10 metric tons.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-(1H-pyrazol-5-yl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3-(1H-pyrazol-5-yl)phenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .

Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic effects. It has been investigated for its anti-inflammatory and anti-cancer properties. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease processes .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals. Its stability and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(1H-pyrazol-5-yl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. It may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several derivatives synthesized in recent studies. Key comparisons are outlined below:

Substituent Variations on the Pyrazole Ring

Table 1: Substituent Impact on Physical and Spectral Properties
Compound ID Substituent (R) Yield (%) [α]D20 (MeOH) Key Spectral Data (NMR, MS)
5m 4-Methylphenyl 81 −4.3 1H-NMR: δ 7.35–7.15 (m, aromatic), 3.65 (s, OCH3); MS: m/z 439 [M+H]+
5n 3-Trifluoromethylphenyl 79 +9.9 15N-NMR: δ −280.1 (pyrazole-N); MS: m/z 507 [M+H]+
5o 3-Trifluoromethylphenyl* 63 −9.8 13C-NMR: δ 152.1 (C=O); MS: m/z 507 [M+H]+
5d 3-Fluorophenyl 73 N/A 1H-NMR: δ 7.40–6.90 (m, aromatic); IR: 1720 cm⁻¹ (C=O)
5f 4-Methoxyphenyl 60 N/A MS: m/z 455 [M+H]+; IR: 1715 cm⁻¹ (C=O)

Notes:

  • Stereochemistry : Compounds 5n (R-configuration) and 5o (S-configuration) demonstrate enantiomeric differences in optical rotation, highlighting the role of stereochemistry in chiral environments .
  • Electron-Withdrawing Groups: The trifluoromethyl group in 5n/5o enhances electrophilicity, as evidenced by downfield 15N-NMR shifts (−280.1 ppm) compared to non-fluorinated analogs .
  • Substituent Position : Fluorine at the meta position (5d) vs. para methoxy (5f) alters electronic density, impacting reactivity in cross-coupling reactions .

Piperidine Backbone Modifications

Table 2: Piperidine Ring Derivatives
Compound ID Structural Modification Key Property
7 Pyrazole without aryl substitution Crystalline solid (mp 112–114°C)
15 Benzo[c]isoxazole-tetrazole hybrid MS: m/z 494 [M+H]+; NMR: δ 8.50 (s, H-2)
PK03447E-1 Pyridin-3-yl substitution Formula: C15H23N3O2; MW: 277.36

Key Insights :

  • Ring Saturation : Compound 7 lacks aryl substitution on pyrazole, resulting in higher crystallinity due to reduced steric hindrance .
  • Hybrid Scaffolds : Compound 15 integrates a benzo[c]isoxazole-tetrazole moiety, which may enhance binding affinity in kinase inhibition assays .

Biological Activity

tert-Butyl 4-(3-(1H-pyrazol-5-yl)phenyl)piperidine-1-carboxylate (referred to as compound 1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine core substituted with a pyrazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of compound 1, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of compound 1 typically involves the reaction of tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate with methylhydrazine. This reaction leads to the formation of the pyrazole ring, yielding compound 1 as a product. The structural characterization is often confirmed through techniques such as NMR and X-ray crystallography, which elucidate the molecular configuration and confirm the presence of the pyrazole substituent .

Compound 1's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that pyrazole derivatives can act as modulators for several receptors and enzymes involved in metabolic pathways. Notably, compounds with similar structures have been investigated for their agonistic activity on GPR119, a receptor implicated in glucose metabolism and insulin secretion .

In Vitro Studies

In vitro studies have demonstrated that compound 1 exhibits significant binding affinity towards GPR119 in human embryonic kidney (HEK)293 cells. This interaction suggests potential applications in treating metabolic disorders such as type 2 diabetes mellitus (T2DM). The compound's ability to enhance GLP-1 secretion has also been noted, which is crucial for insulin regulation .

Case Studies

Several studies have explored the pharmacological potential of pyrazole derivatives similar to compound 1:

  • Study on GPR119 Agonists : A study highlighted that triazole derivatives related to compound 1 showed promising results in activating GPR119-mediated signaling pathways, leading to improved insulin sensitivity and reduced blood glucose levels in murine models .
  • DYRK1A Inhibition : Another investigation into related compounds revealed significant inhibition of DYRK1A, an enzyme involved in various cellular processes including cell cycle regulation. This inhibition was linked to enhanced neuroprotective effects, suggesting a broader therapeutic potential beyond metabolic disorders .

Data Tables

Compound Target Activity Reference
Compound 1GPR119Agonist; enhances GLP-1 secretion
Similar CompoundDYRK1AInhibition; potential neuroprotective effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.